Cas no 2228746-60-7 (2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol)

2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol is a specialized organic compound characterized by a unique substitution pattern. This compound offers significant advantages due to its distinct structural features, including a chloro group and a nitro group, which can be leveraged for various chemical reactions and applications. Its synthesis and purity make it a valuable reagent in organic synthesis and research.
2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol structure
2228746-60-7 structure
Product Name:2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol
CAS No:2228746-60-7
MF:C10H12ClNO3
MW:229.660181999207
CID:6188742
PubChem ID:165899968
Update Time:2025-06-18

2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol
    • 2228746-60-7
    • EN300-1996955
    • Inchi: 1S/C10H12ClNO3/c1-10(2,6-13)7-3-4-9(12(14)15)8(11)5-7/h3-5,13H,6H2,1-2H3
    • InChI Key: IRDZYQXODNBYCD-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C)(C)CO)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 229.0505709g/mol
  • Monoisotopic Mass: 229.0505709g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 66Ų

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Additional information on 2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol

Professional Introduction to 2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol (CAS No. 2228746-60-7)

2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol, identified by its CAS number 2228746-60-7, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a unique structural configuration, exhibits potential applications in various scientific domains, particularly in the development of novel therapeutic agents and advanced material synthesis.

The molecular structure of 2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol consists of a phenyl ring substituted with both chloro and nitro functional groups, attached to a secondary alcohol moiety linked to an isobutyl group. This particular arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing nitro and electron-donating chloro groups on the aromatic ring enhances its reactivity, making it a versatile building block for further functionalization.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The combination of the 3-chloro-4-nitrophenyl moiety with the secondary alcohol functionality has been investigated for its potential role in modulating biological pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, which could be exploited for the development of drugs targeting inflammatory and neurodegenerative disorders.

The synthesis of 2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol involves multi-step organic transformations, including nitration, chlorination, and alkylation reactions. These synthetic routes require careful optimization to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these processes. The compound's stability under various reaction conditions has also been a focus of research, with studies demonstrating its resilience in both aqueous and organic solvents.

The chemical behavior of 2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol has been extensively studied through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These analytical techniques provide detailed insights into its molecular structure and dynamics. Additionally, computational chemistry approaches have been utilized to predict its electronic properties and reactivity profiles, aiding in the design of more efficient synthetic strategies.

In the pharmaceutical industry, the demand for innovative intermediates like 2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol continues to rise due to their potential in drug discovery. Researchers are particularly interested in leveraging its structural features to develop novel therapeutics with improved efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies have led to several promising preclinical studies exploring its applications in treating conditions such as cancer, autoimmune diseases, and central nervous system disorders.

The environmental impact of synthesizing and handling 2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol is also a critical consideration. Efforts have been made to develop greener synthetic methodologies that minimize waste generation and reduce reliance on hazardous reagents. These sustainable approaches align with global initiatives aimed at promoting environmentally responsible chemical manufacturing practices.

The future prospects for 2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol are bright, with ongoing research expected to uncover new applications and refine existing synthetic protocols. As our understanding of its chemical properties deepens, so too will its role in advancing both academic research and industrial applications. The compound's unique combination of structural features positions it as a cornerstone in the development of next-generation pharmaceuticals and specialty chemicals.

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